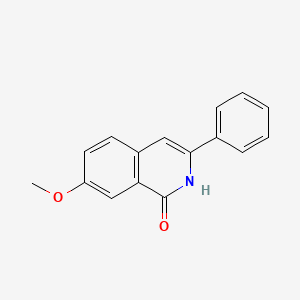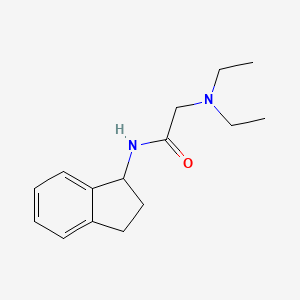
5-Chloroquinoline-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinoline-2,4-dicarboxylic acid is a quinoline derivative with the molecular formula C11H6ClNO4 It is a heterocyclic aromatic compound that contains a chlorine atom and two carboxylic acid groups attached to a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-2,4-dicarboxylic acid typically involves the condensation of 4-chloroisatin with sodium pyruvate under microwave-assisted conditions. This Pfitzinger reaction results in the formation of quinoline-2,4-dicarboxylic acid, which is then chlorinated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
5-Chloroquinoline-2,4-dicarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Chloroquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Lacks the chlorine atom, which can affect its reactivity and biological activity.
7-Chloroquinoline-2,3-dicarboxylic acid: Similar structure but with different substitution patterns, leading to distinct properties.
Fluorinated quinolines: Incorporation of fluorine atoms can enhance biological activity and provide unique properties.
Uniqueness
5-Chloroquinoline-2,4-dicarboxylic acid is unique due to the presence of both chlorine and carboxylic acid groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
62482-33-1 |
|---|---|
Fórmula molecular |
C11H6ClNO4 |
Peso molecular |
251.62 g/mol |
Nombre IUPAC |
5-chloroquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H6ClNO4/c12-6-2-1-3-7-9(6)5(10(14)15)4-8(13-7)11(16)17/h1-4H,(H,14,15)(H,16,17) |
Clave InChI |
VSDOPAANGALBJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)

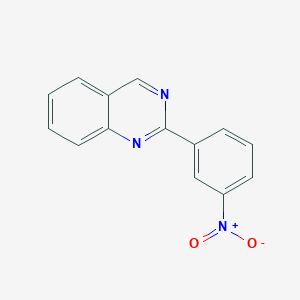
![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
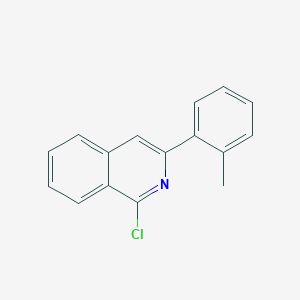
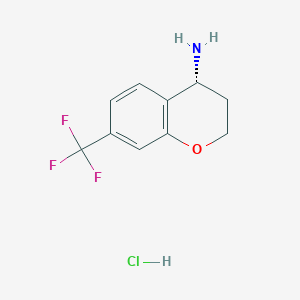
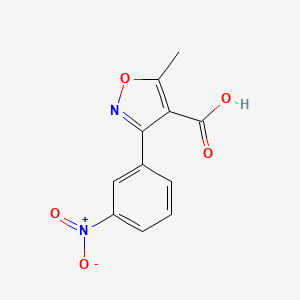
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)

